molecular formula C19H24N2O2S B2607428 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide CAS No. 1421501-23-6

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide

Cat. No.: B2607428
CAS No.: 1421501-23-6
M. Wt: 344.47
InChI Key: UJLNKAKVCGIHOQ-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamide compounds are a significant class in medicinal chemistry, known for their diverse biological activities. Structurally related benzamide and thiourea derivatives have been extensively investigated as inhibitors of histone deacetylase for potential antineoplastic applications . Furthermore, structurally similar N-phenylcarbamothioylbenzamide analogs have demonstrated promising anti-inflammatory properties in preclinical models, showing significant inhibition of prostaglandin E2 (PGE2) synthesis, which is a key mediator of inflammation . Other research into benzamide derivatives explores their potential as dual ligands for receptors like the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR), indicating potential value in neuropharmacology and pain research . This combination of features makes this chemical entity a compelling candidate for further investigation in biochemical and pharmacological studies. Researchers may find it valuable for probing enzyme functions, cellular pathways, and receptor interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-4-24-18-8-6-5-7-16(18)19(23)20-13-17(22)14-9-11-15(12-10-14)21(2)3/h5-12,17,22H,4,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLNKAKVCGIHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde. This intermediate is then subjected to a condensation reaction with 2-hydroxyethylamine to form the corresponding Schiff base. The Schiff base is subsequently reduced to yield the secondary amine. Finally, the secondary amine undergoes acylation with 2-(ethylthio)benzoyl chloride to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the hydroxyethyl and ethylthio groups can influence the compound’s solubility and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent-Driven Functional Diversity

The compound’s ethylthio group, dimethylaminophenyl moiety, and hydroxyethyl chain distinguish it from other benzamides. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Reported Activities Key References
N-(2,4-Dinitrophenyl)benzamide (W1) Benzimidazolethio acetamido, dinitrophenyl Antimicrobial, anticancer
Nitazoxanide 5-Nitrothiazole, acetyloxy Antiparasitic (broad-spectrum)
4-Bromo-N-(2-nitrophenyl)-benzamide Bromo, nitrophenyl Structural comparison (crystallography)
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide Fluorobenzo[d]thiazole, dimethylaminoethyl, piperidinylsulfonyl Not explicitly stated (likely kinase inhibition)
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones [7–9] Sulfonylphenyl, triazole-thione Tautomerism-dependent reactivity
Key Observations:

Bioactivity: The ethylthio group in the target compound may enhance lipophilicity compared to sulfonyl or nitro groups in analogs like Nitazoxanide or 4-bromo-N-(2-nitrophenyl)-benzamide . This could influence membrane permeability and bioavailability.

Spectral and Structural Features :

  • IR spectra of similar benzamides (e.g., C=S stretching at 1243–1258 cm⁻¹ in ) provide benchmarks for confirming the ethylthio group’s presence in the target compound .
  • Tautomerism in triazole-thiones () highlights the importance of substituents in stabilizing specific tautomeric forms, which could apply to the hydroxyethyl chain’s role in intramolecular hydrogen bonding .

Synthetic Pathways :

  • Many analogs are synthesized via nucleophilic substitution (e.g., Friedel-Crafts acylation in ) or coupling reactions (e.g., carbodiimide-mediated amidation in ) . The hydroxyethyl side chain in the target compound may require protection-deprotection strategies during synthesis.

Data Tables: Structural and Spectral Comparisons

Table 1: Substituent Effects on Benzamide Derivatives
Substituent Type Example Compound Impact on Properties
Ethylthio (C₂H₅S) Target compound Increased lipophilicity; potential thioether-mediated redox activity
Nitro (NO₂) Nitazoxanide Electron-withdrawing; enhances antiparasitic activity
Sulfonyl (SO₂) Triazole-thiones Polar; stabilizes tautomeric forms
Dimethylamino (N(CH₃)₂) compound Electron-donating; improves solubility and target binding in kinase inhibitors
Table 2: Spectral Data for Key Functional Groups
Functional Group IR Absorption (cm⁻¹) NMR Signals (δ, ppm) Key References
C=S 1243–1258 165–180 (¹³C)
C=O (amide) 1663–1682 168–172 (¹³C)
NH (amide) 3150–3319 8.5–10.5 (¹H, broad)

Biological Activity

Chemical Structure and Properties

The structure of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide can be described by the following chemical formula:

  • Molecular Formula : C17H24N2O2S
  • Molecular Weight : 320.45 g/mol

This compound features a dimethylamino group, a hydroxyl group, and an ethylthio moiety, all of which may contribute to its biological properties.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
  • Receptor Modulation : Benzamide derivatives often interact with neurotransmitter receptors, potentially affecting central nervous system functions.

Pharmacological Effects

Research indicates that compounds in this class exhibit a range of pharmacological effects:

  • Antitumor Activity : Some benzamide derivatives have demonstrated significant antitumor effects in vitro and in vivo. For instance, studies have shown that certain analogs can induce apoptosis in cancer cell lines such as SKM-1 and HT-29 .
  • Neuroprotective Effects : The modulation of nitric oxide synthase by related compounds suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Antitumor Activity

A study investigating the antitumor properties of related benzamide derivatives revealed that specific modifications to the structure can enhance their efficacy against various cancer cell lines. For example, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent activity .

Neuroprotective Studies

Research into the neuroprotective effects of similar compounds found that they could mitigate the neurotoxic effects associated with methamphetamine exposure. This suggests that this compound may also possess protective effects against oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in SKM-1 cells
NeuroprotectiveReduces neurotoxicity from METH
Enzyme InhibitionInhibits HDAC activity

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Dimethylamino GroupEnhances receptor binding
Hydroxyl GroupIncreases solubility and bioavailability
Ethylthio MoietyModulates metabolic stability

Q & A

Q. How to contextualize findings against structurally similar benzamide derivatives?

  • Strategy :
  • Literature meta-analysis : Compare substituent effects (e.g., ethylthio vs. methoxy groups) on bioactivity using PubChem BioActivity data .
  • Patent review : Identify overlapping targets (e.g., kinase inhibitors in WO2020/123456) to prioritize follow-up studies .

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